![molecular formula C10H12N2O4 B1623924 4-[(2-nitrophenyl)amino]butanoic Acid CAS No. 56636-90-9](/img/structure/B1623924.png)
4-[(2-nitrophenyl)amino]butanoic Acid
Overview
Description
“4-[(2-nitrophenyl)amino]butanoic Acid” is a chemical compound with the molecular formula C10H12N2O4 . It has a molecular weight of 224.22 . The compound is in powder form at room temperature .
Molecular Structure Analysis
The InChI code for “4-[(2-nitrophenyl)amino]butanoic Acid” is 1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “4-[(2-nitrophenyl)amino]butanoic Acid” is between 110-111 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
4-[(3-Amino-2-carboxy phenyl) butanoic acid is a key intermediate in the synthesis of new thymidylate synthase inhibitors. Its synthesis involves nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions, showcasing its significance in producing industrially scalable compounds due to low cost and mild reaction conditions (Yuan Guo-qing, 2013).
Applications in Material Science and Biochemistry
2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a structurally related nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been demonstrated as an effective β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher, indicating its utility in material science and biochemistry (C. Toniolo, M. Crisma, F. Formaggio, 1998).
Medicinal Chemistry and Drug Synthesis
The synthesis of nonracemic 3-substituted 4-(1H-tetrazol-1-yl)butanoic acids, analogs of neurotropic drugs such as phenibut, tolibut, and baclofen, through a three-component reaction highlights the chemical's importance in medicinal chemistry. This process allows for the generation of compounds with potential neurotropic activity, emphasizing the role of 4-[(2-nitrophenyl)amino]butanoic acid derivatives in drug synthesis (A. Reznikov, V. Ostrovskii, Y. Klimochkin, 2018).
Molecular Docking and Structural Studies
Molecular docking and structural analyses of compounds structurally related to 4-[(2-nitrophenyl)amino]butanoic acid, such as 4 – [(2, 6 – dichlorophenyl) amino] 2 – methylidene 4 – oxobutanoic acid, have been performed to understand their spectroscopic and structural properties. Such studies are vital in predicting the biological activities and pharmacological importance of these compounds, facilitating their potential use in drug design and development (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Safety And Hazards
properties
IUPAC Name |
4-(2-nitroanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10(14)6-3-7-11-8-4-1-2-5-9(8)12(15)16/h1-2,4-5,11H,3,6-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVZVHGJXZEPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427690 | |
Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-nitrophenyl)amino]butanoic Acid | |
CAS RN |
56636-90-9 | |
Record name | 4-[(2-nitrophenyl)amino]butanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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